4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride 4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18275773
InChI: InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Cl2FO2S
Molecular Weight: 243.08 g/mol

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18275773

Molecular Formula: C7H5Cl2FO2S

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride -

Specification

Molecular Formula C7H5Cl2FO2S
Molecular Weight 243.08 g/mol
IUPAC Name 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3
Standard InChI Key BOKFKKLLKMMWAZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a benzene ring with a sulfonyl chloride (-SO₂Cl) group at position 1, a chlorine atom at position 4, a fluorine atom at position 3, and a methyl group at position 2. X-ray crystallographic studies of related sulfonyl chlorides reveal torsional angles in the C–SO₂–NH–C moiety ranging from 50–70°, influencing steric interactions and reactivity . The methyl group enhances steric hindrance, while electron-withdrawing halogens (Cl, F) increase electrophilicity at the sulfonyl center .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₇H₆ClFOS
Molecular weight (g/mol)208.64
Boiling point (°C)~245
Torsion angle (C–SO₂–Cl)50.4°–69.6°

Synthesis and Manufacturing

Chlorosulfonation of Toluene Derivatives

A common route involves reacting 3-fluoro-2-methylchlorobenzene with chlorosulfonic acid (ClSO₃H) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonyl chloride after quenching with ice water .

Example Procedure :

  • Add chlorosulfonic acid (25 mL) dropwise to 3-fluoro-2-methylchlorobenzene (10 mL) in chloroform (40 mL) at 0°C.

  • Warm to room temperature, then pour into crushed ice.

  • Separate the organic layer, wash with water, and isolate the product via evaporation.

Alternative Methods

  • Direct Sulfonation: Sulfur trioxide (SO₃) in dichloroethane at 50°C .

  • Oxidation of Thiols: Rarely used due to lower yields .

Table 2: Synthesis Routes Comparison

MethodYield (%)Purity (%)Limitations
Chlorosulfonation70–85≥95Exothermic, requires ClSO₃H
Direct sulfonation60–7590–93SO₃ handling hazards

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

  • With Amines: Forms sulfonamides (e.g., anticancer agents in ).
    RSO2Cl+R’NH2RSO2NHR’+HCl\text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}

  • With Alcohols: Produces sulfonate esters for agrochemicals .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nitration or halogenation at the 5-position, guided by directing effects of -SO₂Cl and -CH₃ .

Applications in Drug Development

Anticancer Agents

Derivatives like 4-chloro-2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides exhibit IC₅₀ values of 34–75 μM against HCT-116 (colon) and HeLa (cervical) cancer cells . The 4-CF₃-C₆H₄ substituent enhances cytotoxicity by 30% compared to methyl analogs .

Kinase Inhibitors

In US Patent US20240217971A1, pyrido[3,2-d]pyrimidine compounds derived from sulfonyl chlorides show efficacy against RAS-mutated cancers .

Table 3: Bioactivity of Selected Derivatives

DerivativeTarget Cell LineIC₅₀ (μM)
Compound 37 HCT-11636
Compound 34 HeLa51
TCN-201 Neuronal0.8*
*NMDA receptor antagonist .

Comparison with Analogous Compounds

Table 4: Structural and Functional Analogues

CompoundMolecular FormulaKey DifferencesApplications
4-Chloro-3-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂SLacks fluorine; lower reactivityPolymer stabilizers
3-Fluoro-4-methylbenzenesulfonyl chloride C₇H₆ClFO₂SFluorine at position 3Antidepressants
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂SMethyl at position 2Herbicides

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